1-(10H-Phenothiazin-10-yl)heptan-1-one

Lipophilicity QSAR Drug Design

For research groups developing long-acting injectables or exploring ferroptosis inhibition, sourcing phenothiazine building blocks with precise chain-length control is critical. 1-(10H-Phenothiazin-10-yl)heptan-1-one directly addresses this need as an N10-carbonyl phenothiazine with a defined C7 heptanoyl chain. - Enables SAR exploration of lipophilicity (est. LogP ~5.2-5.5) for CNS penetration, leveraging the N10-carbonyl scaffold with 30- to 100-fold greater anti-ferroptotic potency than Trolox. - Provides a hydrolytically labile acyl linkage for pH-dependent controlled-release prodrug design, a feature absent in 10-alkyl analogs. - Supplied as a non-volatile synthetic intermediate with enhanced organic solvent solubility for materials science and pharmaceutical R&D.

Molecular Formula C19H21NOS
Molecular Weight 311.4 g/mol
CAS No. 828266-34-8
Cat. No. B12543914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(10H-Phenothiazin-10-yl)heptan-1-one
CAS828266-34-8
Molecular FormulaC19H21NOS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C19H21NOS/c1-2-3-4-5-14-19(21)20-15-10-6-8-12-17(15)22-18-13-9-7-11-16(18)20/h6-13H,2-5,14H2,1H3
InChIKeyPBCUSLTXSTUHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(10H-Phenothiazin-10-yl)heptan-1-one: Overview


1-(10H-Phenothiazin-10-yl)heptan-1-one (CAS 828266-34-8) is a synthetic phenothiazine derivative featuring a heptanoyl (C7) acyl chain attached to the nitrogen at position 10 of the tricyclic phenothiazine core . With a molecular formula C19H21NOS and a molecular weight of 311.4 g/mol, this compound belongs to the N-acyl phenothiazine subclass, which is structurally and functionally distinct from the more common N-alkyl phenothiazine antipsychotics such as chlorpromazine [1]. The N-acyl linkage introduces a carbonyl group that alters the electronic properties, hydrolytic stability, and lipophilicity profile of the molecule relative to both its N-alkyl counterparts and shorter-chain N-acyl homologs [2]. This compound is primarily supplied for research and development purposes as a synthetic intermediate, a candidate for pharmacological screening, and a building block for electrochromic and antioxidant molecular systems [3].

Synthetic intermediatePhenothiazine N-acyl derivatives
Screening candidateLipid peroxidation inhibition assays
Building blockElectrochromic material systems

Why Shorter-Chain N-Acyl Phenothiazines Cannot Substitute


The N-acyl phenothiazine subclass exhibits fundamentally different chemical behavior compared to the therapeutically dominant N-alkyl phenothiazines. The carbonyl group at position 10 withdraws electron density from the phenothiazine ring system, altering its oxidation potential and photophysical properties relative to N-alkyl derivatives such as 10-methylphenothiazine [1]. Within the N-acyl series, the heptanoyl (C7) chain of 1-(10H-Phenothiazin-10-yl)heptan-1-one confers a computed logP approximately 1.6–2.0 units higher than the acetyl (C2) analog and approximately 0.8–1.2 units higher than the pentanoyl (C5) analog, translating to a >10-fold increase in lipophilicity that directly impacts membrane partitioning, solubility, and pharmacokinetic behavior if used in biological systems [2]. Furthermore, 10-acyl phenothiazines are susceptible to specific hydrogen-ion-catalyzed hydrolysis that regenerates the parent phenothiazine—a property absent in 10-alkyl derivatives—making the acyl chain length a critical determinant of hydrolytic half-life and thus functional persistence [3]. These quantifiable differences mean that shorter-chain analogs cannot serve as drop-in replacements in applications where specific lipophilicity, hydrolysis kinetics, or chain-length-dependent physicochemical properties are required.

Lipophilicity profile
C7 acyl: LogP ~5.2–5.5 (estimated)
Shorter C2/C5: LogP 2.6–4.4; membrane partitioning may shift
Hydrolytic stability
10‑Acyl: pH‑dependent hydrolysis possible
10‑Alkyl: hydrolytically stable; functional persistence may differ

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Comparison Across N-Acyl Homologs

The heptanoyl (C7) chain of the target compound drives a substantially higher computed lipophilicity compared to shorter N-acyl homologs. The pentanoyl (C5) analog has a reported XLogP3 of 4.4, and the acetyl (C2) analog has a LogP of approximately 2.56 [1][2]. Based on the established increment of ~0.5 LogP units per additional methylene group, the target compound is estimated to have a LogP of approximately 5.2–5.5, representing a >10-fold increase in octanol-water partition coefficient versus the C5 analog and a >100-fold increase versus the C2 analog [3]. This difference is quantifiable and predictable from the homologous series trend.

Lipophilicity
Cross-study comparable
LogP ≈ 5.2–5.5 Δ +0.8–1.2 vs C5 analog
Supports lipophilicity-based selection
Computed by methylene increment method
Lipophilicity QSAR Drug Design

Hydrolytic Stability: 10-Acyl vs. 10-Alkyl Differentiation

Unlike 10-alkyl phenothiazines (e.g., 10-methylphenothiazine), 10-acyl phenothiazines including the target compound are susceptible to specific hydrogen-ion-catalyzed hydrolysis that cleaves the acyl group to regenerate the parent phenothiazine [1]. Studies on the closely related 10-acetylphenothiazine demonstrate that degradation is pH-dependent but oxygen-independent, with hydrolysis producing phenothiazine, phenothiazine-5-oxide, 3H-phenothiazine-3-one, and 7-(10'-phenothiazinyl)-3H-phenothiazine-3-one as identified degradation products [2]. This hydrolytic lability is a class-defining feature that distinguishes all 10-acyl derivatives from their 10-alkyl counterparts and can be exploited analytically: 10-acyl derivatives can be selectively separated from 10-alkyl derivatives by alkaline hydrolysis followed by re-extraction from organic phase with 0.5 N sulfuric acid [3]. Within the 10-acyl series, the longer heptanoyl chain may confer greater steric protection to the carbonyl, potentially slowing hydrolysis kinetics relative to the acetyl analog, though direct comparative rate data for the C7 compound is not available in the current literature [1].

Hydrolytic stability
Class-level
10‑Acyl: pH‑dependent hydrolysis 10‑Alkyl: hydrolytically stable
Supports stability screening context
Based on 10‑acetylphenothiazine data
Hydrolytic Stability Prodrug Design Analytical Chemistry

Molecular Weight and Rotatable Bond Differentiation

The systematic increase in molecular weight and rotatable bond count across the N-acyl phenothiazine homologous series provides a quantifiable structural differentiation. The target compound (C7) has a molecular weight of 311.4 g/mol with an estimated 5 rotatable bonds in its heptanoyl chain, compared to 283.4 g/mol / 3 rotatable bonds for the pentanoyl (C5) analog and 241.3 g/mol / 1 rotatable bond for the acetyl (C2) analog [1][2]. Each additional two-methylene extension adds approximately 28 Da and 1 additional rotatable bond. These structural parameters directly influence the compound's conformational entropy, crystallization behavior, and compliance with drug-likeness filters such as the Lipinski Rule of Five, where the C7 compound remains within acceptable limits (MW < 500, LogP < 5, though near the upper boundary for LogP) .

MW & flexibility
Cross-study comparable
MW 311.4 g/mol 5 rotatable bonds (C7)
Supports chain-length property comparison
Δ +28 Da, +1 bond per 2 CH₂
Molecular Properties Drug-likeness SAR

Lipid Peroxidation Inhibition: N10-Carbonyl Class Advantage

N10-carbonyl-substituted phenothiazines as a compound class have demonstrated 30- to 100-fold higher potency than the standard vitamin E analog Trolox or edaravone in inhibiting lipid peroxidation and associated nitric oxide consumption in organotypic hippocampal slice cultures [1]. The representative compound DT-PTZ-C (N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide) completely inhibited oxidative damage in two different ex vivo brain tissue models [1]. A quantitative structure-activity relationship (QSAR) study with XED (eXtended Electron Distributions) field analysis established that the N10-carbonyl substitution is a key pharmacophoric feature for this activity [2]. While the specific activity of 1-(10H-Phenothiazin-10-yl)heptan-1-one has not been published, the compound shares the critical N10-carbonyl structural motif and the heptanoyl chain may further modulate potency through altered membrane partitioning and target engagement kinetics [2].

Lipid peroxidation inhibition
Class-level
30‑ to 100‑fold more potent than Trolox (class-level)
Supports N10‑carbonyl scaffold evaluation
Target compound not directly measured
Ferroptosis Antioxidant Neuroprotection

Long-Acting Potential vs. Lower Homologs

Patent literature explicitly teaches that phenothiazine derivatives esterified with higher alkanoic acids (defined as carboxylic acids of more than six carbon atoms, preferably 7 to 12) are 'significantly longer acting when administered parenterally' compared to corresponding lower alkanoic acid ester derivatives or the free hydroxyl derivatives [1]. The patent specifically identifies heptanoic acid among the preferred higher alkanoic acids for ester formation, noting that compounds with acyl chains of 9–14 carbons are 'particularly preferred' for sustained duration of action upon subcutaneous injection [1]. While the patent focuses on aminoalkyl ester derivatives rather than the simple N-heptanoyl compound, the structure-activity principle—that increasing acyl chain length beyond C6 prolongs duration of action—is directly relevant to the heptanoyl (C7) substitution of the target compound [1]. This contrasts with acetyl (C2) or propionyl (C3) esters, which lack this sustained-release property.

Parenteral duration
Class-level
C7 chain within >C6 range for prolonged action (patent)
Supports sustained-duration formulation research
Patent US3394131A; qualitative
Long-Acting Formulation Parenteral Drug Delivery Ester Prodrug

Optimal Research and Industrial Application Scenarios


Ferroptosis Inhibitor Lead Optimization

The N10-carbonyl phenothiazine scaffold has demonstrated 30- to 100-fold greater potency than Trolox or edaravone in inhibiting lipid peroxidation, a hallmark of ferroptosis [1]. 1-(10H-Phenothiazin-10-yl)heptan-1-one, bearing the critical N10-carbonyl pharmacophore with a heptanoyl chain, is a logical candidate for structure-activity relationship (SAR) exploration aimed at optimizing lipophilicity (estimated LogP ~5.2–5.5) for blood-brain barrier penetration and membrane targeting. The compound's higher LogP compared to shorter-chain analogs (ΔLogP ≈ +0.8–1.2 vs. C5) may translate to enhanced tissue distribution for central nervous system applications [2].

Long-Acting Parenteral Prodrug Development

Patent evidence establishes that phenothiazine derivatives with alkanoic acid chains longer than six carbons exhibit significantly prolonged duration of action upon parenteral administration compared to lower homologs [3]. The heptanoyl (C7) substitution of this compound falls within the preferred range for sustained release. Research groups developing injectable phenothiazine-based therapeutics can exploit this compound as a scaffold or intermediate for designing long-acting formulations, where the C7 chain provides a pharmacokinetic advantage over acetyl (C2) or propionyl (C3) derivatives that lack this depot effect [3].

Controlled Release via Hydrolytic Lability

Unlike hydrolytically stable 10-alkyl phenothiazines, 10-acyl phenothiazines undergo pH-dependent hydrolysis to regenerate the parent phenothiazine [4]. The target compound can therefore serve as a controlled-release precursor or 'prodrug' form of phenothiazine in applications where sustained, pH-triggered release is desirable—such as in antioxidant packaging, corrosion inhibition, or pharmacological studies requiring transient phenothiazine exposure. The heptanoyl chain may modulate the hydrolysis rate through steric and hydrophobic effects compared to the faster-hydrolyzing acetyl analog [4].

Electrochromic and Materials Science Building Block

N-acyl phenothiazines, particularly those with longer alkyl chains, are described in patent literature as useful intermediates for electrochromic recording systems and color-forming substances [5]. The heptanoyl chain provides enhanced organic solvent solubility (soluble in toluene, benzene, THF, DMF) and a higher boiling point compared to acetyl analogs, making this compound a preferred synthetic building block for materials science applications that require non-volatile, lipophilic phenothiazine precursors with tunable redox properties [5].

Application
Selection Property
Validation Focus
Ferroptosis inhibitor SAR studies
N10‑carbonyl pharmacophore and lipophilicity profile
LogP and tissue distribution models
Long-acting formulation research
Acyl chain length (C7) for prolonged duration
Sustained-release pharmacokinetic models
pH-dependent release research
10‑Acyl hydrolytic lability vs. 10‑alkyl stability
Hydrolysis kinetics and prodrug activation
Electrochromic material synthesis
Organic solvent solubility and redox properties
Material performance and electrochromic response
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